molecular formula C18H16N2O3 B14872827 N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-1-yl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-1-yl)acetamide

Cat. No.: B14872827
M. Wt: 308.3 g/mol
InChI Key: GLKMFTXKRNMZAO-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1H-indol-1-yl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the indole moiety: The indole ring can be introduced via a nucleophilic substitution reaction, where the benzo[d][1,3]dioxole derivative reacts with an indole derivative under basic conditions.

    Acetamide formation: The final step involves the acylation of the indole nitrogen with an acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the benzo[d][1,3]dioxole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), acetyl chloride (CH3COCl)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Reduced derivatives of the original compound

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1H-indol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1H-indol-1-yl)acetamide is unique due to its specific combination of the benzo[d][1,3]dioxole and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-indol-1-ylacetamide

InChI

InChI=1S/C18H16N2O3/c21-18(11-20-8-7-14-3-1-2-4-15(14)20)19-10-13-5-6-16-17(9-13)23-12-22-16/h1-9H,10-12H2,(H,19,21)

InChI Key

GLKMFTXKRNMZAO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=CC4=CC=CC=C43

Origin of Product

United States

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